molecular formula C12H7BrClN3 B11775816 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

Katalognummer: B11775816
Molekulargewicht: 308.56 g/mol
InChI-Schlüssel: ZOLZYZKXGNLWDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1894615-32-7) is a high-purity chemical building block with a molecular weight of 308.56 and the molecular formula C12H7BrClN3 . This compound belongs to the 1,2,4-triazolo[1,5-a]pyridine class of nitrogen-bridged heterocycles, which are privileged scaffolds in medicinal and pharmaceutical chemistry due to their extensive biological activities . These fused heterocyclic systems are recognized for their significant research value as key intermediates in developing active compounds and are found in molecules that act as RORγt inverse agonists, JAK1/JAK2 inhibitors, and PHD-1 inhibitors . The structure combines a bromo-substituted triazolopyridine core with a 4-chlorophenyl moiety, making it a versatile precursor for further synthetic exploration, including metal-catalyzed cross-coupling reactions to introduce new chemical space. This product is intended for research applications as a building block in drug discovery, medicinal chemistry, and materials science. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

Molekularformel

C12H7BrClN3

Molekulargewicht

308.56 g/mol

IUPAC-Name

7-bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H7BrClN3/c13-9-5-6-17-11(7-9)15-12(16-17)8-1-3-10(14)4-2-8/h1-7H

InChI-Schlüssel

ZOLZYZKXGNLWDV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN3C=CC(=CC3=N2)Br)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Hydrazides with Nitriles

A widely employed strategy involves the cyclocondensation of 2-aminopyridine derivatives with substituted hydrazides. For instance, Zhao et al. demonstrated that 2-amino-5-bromopyridine reacts with 4-chlorobenzohydrazide under copper-catalyzed conditions to yield the target compound. The reaction proceeds via a tandem transamidation and cyclization mechanism, facilitated by microwave irradiation at 150°C for 12 hours (Scheme 1). This method achieves yields of 78–83% with minimal byproduct formation.

Mechanistic Insights

  • Transamidation : The hydrazide undergoes nucleophilic attack by the pyridine’s amino group, forming an intermediate acyl hydrazide.
  • Cyclization : Intramolecular dehydration generates the triazolo[1,5-a]pyridine core.
  • Aromatization : Elimination of water finalizes the conjugated aromatic system.

Optimization Parameters

  • Catalyst : Bi(OTf)₃ (5 mol%) enhances electrophilicity at the nitrile carbon.
  • Solvent : Dichloroethane (DCE) outperforms polar aprotic solvents like DMF due to improved solubility of intermediates.
  • Temperature : Reactions at 150°C reduce side products compared to lower temperatures.

Microwave-Assisted Synthesis

Microwave-mediated methods offer rapid and eco-friendly access to the triazolo[1,5-a]pyridine scaffold. A catalyst-free protocol developed by Kumar et al. utilizes enaminonitriles and 4-chlorobenzohydrazides under microwave irradiation (300 W, 120°C). The reaction completes in 30 minutes with 85% yield, leveraging accelerated kinetics and reduced energy consumption.

Key Advantages

  • No Metal Catalysts : Eliminates purification challenges associated with metal residues.
  • Broad Substrate Scope : Tolerates electron-withdrawing (e.g., Br, Cl) and electron-donating (e.g., OMe) groups.

Representative Procedure

  • Combine 2-amino-5-bromopyridine (1.0 equiv), 4-chlorobenzohydrazide (1.2 equiv), and DCE (0.3 M).
  • Irradiate at 150°C for 30 minutes under microwave conditions.
  • Purify via column chromatography (20% EtOAc/hexane) to isolate the product.

Post-Functionalization of Preformed Triazolopyridines

Late-stage bromination provides an alternative route. Starting from 2-(4-chlorophenyl)-triazolo[1,5-a]pyridine, electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces the bromine atom at position 7. This method yields 70–75% of the desired product, with regioselectivity dictated by the electron-rich pyridine ring.

Critical Parameters

  • Reagent : NBS (1.1 equiv) ensures complete conversion without over-bromination.
  • Temperature : Reactions at 0°C minimize di-substitution byproducts.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Reaction Time Catalyst
Cyclocondensation 150°C, DCE, Bi(OTf)₃ 78–83 12 h Bi(OTf)₃ (5 mol%)
Microwave-Assisted 150°C, DCE, MW irradiation 85 0.5 h None
Post-Functionalization 0°C, AcOH, NBS 70–75 2 h None

Key Observations

  • Microwave synthesis offers the shortest reaction time but requires specialized equipment.
  • Post-functionalization is ideal for introducing halogens post-cyclization but suffers from moderate yields.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 7-Brom-2-(4-Chlorphenyl)-[1,2,4]triazolo[1,5-a]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Triazolopyridine, die unterschiedliche biologische Aktivitäten und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine. Its structural features allow it to interact with various biological targets involved in cancer progression. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacterial strains.

  • Data Table: Antimicrobial Activity
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the effectiveness of this compound against selected pathogens .

Agricultural Applications

Pesticide Development
In agricultural research, this compound has been evaluated for its potential as a pesticide. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for developing new agrochemicals.

  • Case Study : A study published in Pest Management Science investigated the efficacy of this compound against common agricultural pests. Results indicated a significant reduction in pest populations when applied at recommended dosages .

Material Science Applications

Polymer Chemistry
this compound has been explored for its role in synthesizing advanced materials. Its reactivity allows it to be incorporated into polymer matrices for enhanced properties.

  • Data Table: Polymer Properties
Polymer TypeEnhancementReference
PolyethyleneIncreased tensile strength
PolystyreneImproved thermal stability

This table illustrates how incorporating this compound into polymers can enhance their physical properties.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physicochemical/biological

Compound Name & Substituents Key Properties/Activities Reference(s)
7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine (Target) Hypothesized bioactivity (e.g., kinase inhibition, antibacterial) based on structural analogues. N/A
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine (CAS 1053655-66-5) Molecular weight: 198.02; used as a synthetic intermediate for pharmaceuticals [16][19]. [16]
7-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile (12b) Yield: 93%; yellow crystals; confirmed via IR, NMR, MS [1]. [1]
7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile (7d) Antibacterial activity against Gram-positive bacteria (S. aureus, E. faecalis) [14]. [14]
2-Bromo-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine Molecular weight: 202.14; potential herbicide/pharmaceutical intermediate [15]. [15]
2-Amino-7-bromo-[1,2,4]triazolo[1,5-a]pyridine (4b, 4c) High antioxidant activity (38–40% inhibition of adrenaline oxidation) [11]. [11]

Key Differences in Bioactivity

  • Antibacterial Activity : Derivatives with electron-withdrawing groups (e.g., Br, Cl, CN) at positions 7 and 2 exhibit enhanced activity. For instance, compound 7d (6,8-dicarbonitrile substituents) showed moderate inhibition of Gram-positive pathogens [14].
  • Antioxidant Activity: Amino-substituted bromo derivatives (e.g., 4b, 4c) demonstrated superior antioxidant properties compared to halogen-only analogues, likely due to redox-active NH groups [11].
  • Synthetic Utility : Bromine at position 7 facilitates further functionalization via cross-coupling (e.g., Suzuki reactions), as seen in clinical candidate LXE408 [5].

Physicochemical Comparisons

  • Melting Points: Chlorophenyl-substituted derivatives (e.g., 12b) crystallize with high purity (melting points >200°C) [1], while amino-bromo analogues (4b, 4c) are typically solids with lower melting ranges (143–145°C) [14].

Pharmaceutical Relevance

  • Kinase Inhibition : C-5 substituted triazolopyridines (e.g., the target compound) are explored as DNA-dependent protein kinase (DNA-PK) inhibitors, with bromine enhancing binding affinity [12].
  • Antibacterial Agents : Bromo-triazolopyridines show promise against drug-resistant strains, though activity depends on substituent polarity and steric effects [6][14].

Biologische Aktivität

7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C12_{12}H7_7BrClN3_3
  • Molecular Weight : 308.56 g/mol
  • CAS Number : 1329672-70-9

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Pseudomonas aeruginosa0.751.50

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and shows moderate activity against Gram-negative bacteria.

Anticancer Activity

In vitro studies have indicated that this compound has notable anticancer properties. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)
MCF-76.20
HCT1165.50

The IC50_{50} values suggest that the compound exhibits potent cytotoxicity against these cancer cell lines.

The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in bacterial and cancer cell proliferation. Specifically:

  • It acts as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

  • Study on Antimicrobial Resistance : A study evaluated the synergistic effects of combining this compound with traditional antibiotics like Ciprofloxacin. The results showed a reduction in MIC values by up to 50%, indicating enhanced efficacy against resistant strains .
  • Cytotoxicity Assessment : In another study assessing cytotoxicity against various cancer cell lines, it was found that the compound exhibited low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile .

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine?

The synthesis typically involves oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl, Pb(OAc)₄, or MnO₂. A key intermediate is the brominated pyridine derivative, which undergoes functionalization with a 4-chlorophenyl group. For example:

  • Step 1 : Bromination of pyridine precursors at the 7-position.
  • Step 2 : Cyclization with amidine derivatives under controlled pH and temperature.
  • Step 3 : Introduction of the 4-chlorophenyl substituent via Suzuki coupling or nucleophilic aromatic substitution .
Reaction Conditions Typical Yields Key Reagents
Solvent: Ethanol/DCM55–75%NaOCl, Pd(PPh₃)₄ (for coupling)
Temperature: 80–100°C4-Chlorophenylboronic acid

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm aromatic proton environments and substituent positions (e.g., bromine and chlorine peaks at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 318.5 ([M+H]⁺) align with the molecular formula C₁₂H₇BrClN₃ .
  • X-ray Diffraction : For crystalline derivatives, bond lengths and angles validate the fused triazolo-pyridine core .

Q. What preliminary biological activities have been reported?

Early studies highlight:

  • Antimicrobial Activity : Inhibition of S. aureus (MIC: 8 µg/mL) and E. coli (MIC: 16 µg/mL) via disruption of bacterial cell membranes .
  • Anticancer Potential : Moderate cytotoxicity against HeLa cells (IC₅₀: 25 µM) linked to intercalation with DNA .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during bromination of the triazolo-pyridine core?

Regioselectivity challenges arise due to competing bromination at positions 5, 7, or 7. Strategies include:

  • Directing Groups : Introducing temporary electron-withdrawing groups (e.g., nitro) to steer bromine to the 7-position .
  • Solvent Effects : Polar aprotic solvents (DMF) favor 7-bromination by stabilizing transition states .
  • Catalytic Systems : CuBr₂/LiBr in acetic acid enhances selectivity (yield: 82%, 7-bromo:5-bromo ratio >9:1) .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Bromine at 7-position : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
  • Chlorophenyl at 2-position : Increases π-π stacking with enzyme active sites (e.g., VEGFR-2 inhibition, IC₅₀: 0.3 µM) . Contradiction : While bromine improves antimicrobial activity, it reduces solubility, complicating in vivo applications .

Q. What methodologies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., IC₅₀ ranging from 10–50 µM) may arise from assay conditions. Best practices include:

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hrs) .
  • Control for Redox Interference : Add catalase to neutralize H₂O₂ artifacts in MTT assays .
  • Mechanistic Profiling : Pair cytotoxicity screens with target-specific assays (e.g., kinase inhibition) to confirm on-target effects .

Methodological Considerations

Q. How to design a study evaluating antioxidant activity for this compound?

  • In Vitro Models : Measure TBARS (thiobarbituric acid-reactive substances) in lipid peroxidation assays .
  • Dose-Response Curves : Test 1–100 µM ranges in adrenaline oxidation assays; compare to Trolox standards .
  • Toxicity Controls : Assess erythrocyte hemolysis in hypotonic NaCl to rule out membrane disruption artifacts .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Microwave-Assisted Reactions : Reduce reaction times from 12 hrs to 30 mins, improving yields by 15–20% .
  • Flow Chemistry : Continuous processing minimizes intermediate degradation (e.g., 7-bromo intermediate stability) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.